Apigenin 5-O-beta-D-glucopyranoside
Overview
Description
Apigenin 5-O-beta-D-glucopyranoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties . It is commonly found in fruits, vegetables, and certain herbs, contributing to their health benefits.
Mechanism of Action
Target of Action
Apigenin 5-O-beta-D-glucopyranoside, a derivative of Apigenin, has been found to exhibit significant binding energy against the L1 protein in humans . It also has potential inhibitory effects on DNA polymerase theta .
Mode of Action
This compound interacts with its targets, leading to various biochemical changes. For instance, it has been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion . It also triggers cell apoptosis, autophagy, and immune response, and inhibits cell cycle progress and cell migration and invasion by targeting multiple signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also inhibits the activity of MMPs through anti-inflammation and anti-oxidative stress .
Pharmacokinetics
Studies on apigenin, the parent compound, suggest that it is systemically absorbed and recirculated by enterohepatic and local intestinal pathways when taken orally . Its bioavailability is in the region of 30%, and it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects . It also induces cytotoxicity on nervous system cancer cells via triggering several signal pathways and molecular targets . Its anticancer effects have been contributed to various mechanisms such as induction of cell cycle arrest and apoptosis, and inhibition of migration, invasion, and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the factors affecting protein-phenolic interactions are classified as internal factors (characteristics of proteins, types of phytochemicals, protein/phytochemical ratio) and external factors (temperature, pH, ionic strength, additional reagents, and other food components)
Biochemical Analysis
Biochemical Properties
Apigenin 5-O-beta-D-glucopyranoside has been shown to interact with various enzymes and proteins. It has inhibitory activity against the enzyme yeast α-glucosidase, with an IC50 value of 287.12 μM . This suggests that it may play a role in the regulation of carbohydrate metabolism.
Cellular Effects
This compound has been reported to have various effects on cells. For instance, it has been shown to have antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner . This suggests that it may play a role in protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It has been suggested that it exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it has been shown to inhibit the enzyme yeast α-glucosidase , which suggests that it may exert its effects through enzyme inhibition.
Temporal Effects in Laboratory Settings
It has been reported to have strong antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner .
Metabolic Pathways
It has been shown to inhibit the enzyme yeast α-glucosidase , suggesting that it may be involved in the regulation of carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 5-O-beta-D-glucopyranoside typically involves the glycosylation of apigenin. One common method is the use of glycosyl donors such as trichloroacetimidates or glycosyl halides in the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and purify the compound from plant extracts . These methods ensure the production of high-purity this compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Apigenin 5-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?
A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.
Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?
A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.
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